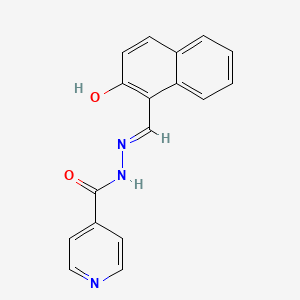
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone
Descripción general
Descripción
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is a chemical compound that has been studied for its potential applications in various fields . It is known to possess anti-neoplastic activity due to its ability to bind intracellular iron .
Synthesis Analysis
The synthesis of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves complex chemical reactions . Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone and its Fe III complex has been examined to gain further insight into its anti-tumor activity . The trivalent oxidation state is dominant over a wide potential range and the Fe II analogue is not a stable form of this complex .Chemical Reactions Analysis
The chemical reactions of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involve excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The mechanism of ESIPT fluorescence in the solvated system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone include a melting point of 76-80 °C and a boiling point of 192 °C/27 mmHg . It is soluble in ethanol, ether, and petroleum, but insoluble in water .Aplicaciones Científicas De Investigación
Determination of Thorium and Uranium
- Scientific Field : Nuclear Chemistry.
- Application Summary : The compound forms complexes with thorium (IV) and uranium (VI) in slightly acid medium.
- Methods of Application : This enables their simultaneous spectrophotometric determination.
- Results or Outcomes : The method allows for the accurate determination of thorium and uranium.
Excited-State Intramolecular Proton Transfer
- Scientific Field : Physical Chemistry .
- Application Summary : It is used in studies of excited-state intramolecular proton transfer (ESIPT) fluorescence in molecules .
- Methods of Application : The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .
- Results or Outcomes : The research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials and biochemical probes .
Anti-Tumor Activity
- Scientific Field : Medicinal Chemistry.
- Application Summary : Its iron (III) complex has demonstrated anti-tumor activity.
- Methods of Application : The compound is complexed with iron (III) and tested for anti-tumor activity.
- Results or Outcomes : The anti-tumor activity is attributed to its ability to bind intracellular iron.
Antiproliferative Activity against Tumor Cells
- Scientific Field : Pharmacology.
- Application Summary : Some derivatives have shown selective antiproliferative activity against tumor cells.
- Methods of Application : Derivatives of the compound are synthesized and tested for their antiproliferative activity.
- Results or Outcomes : The derivatives highlight their potential as antineoplastic agents.
Synthesis of Fluorescent Chemosensors
- Scientific Field : Supramolecular Chemistry.
- Application Summary : It serves as a versatile building block for the synthesis of various fluorescent chemosensors used in supramolecular chemistry and molecular recognition.
- Methods of Application : The compound is used in the synthesis of Schiff base molecules which are crucial in the formation of metal complexes and nanoparticles.
- Results or Outcomes : The synthesized chemosensors have applications in various fields like catalysis and electronics.
Coordination Complexes with Transition Metals
- Scientific Field : Inorganic Chemistry.
- Application Summary : The compound forms coordination complexes with metals like cobalt (II), nickel (II), and copper (II), which have various applications including in material synthesis and catalysis.
- Methods of Application : The compound is used to form coordination complexes with transition metals.
- Results or Outcomes : The formed complexes have applications in various fields like catalysis and electronics.
Detection of Metal Ions
- Scientific Field : Analytical Chemistry.
- Application Summary : It is used in the detection of metal ions like Al3+ based on chelation-enhanced fluorescence.
- Methods of Application : The compound is used in a fluorescence-based method to detect metal ions.
- Results or Outcomes : The method allows for the accurate detection of metal ions.
Pharmaceutical Analysis
- Scientific Field : Pharmaceutical Chemistry.
- Application Summary : This compound has been utilized in pharmaceutical analysis for colorimetric determination of metals like Fe2+ and Fe3+, and in the analysis of pharmaceutical dosage forms.
- Methods of Application : The compound is used in a colorimetric method to determine metals in pharmaceutical dosage forms.
- Results or Outcomes : The method allows for the accurate determination of metals in pharmaceutical dosage forms.
Antibacterial Activity
- Scientific Field : Microbiology.
- Application Summary : Some derivatives have shown antibacterial activity, expanding its potential applications in medicinal chemistry.
- Methods of Application : Derivatives of the compound are synthesized and tested for their antibacterial activity.
- Results or Outcomes : The derivatives show potential as antibacterial agents.
Formation of Metal Nanoparticles
- Scientific Field : Nanotechnology.
- Application Summary : It has been used in the synthesis of Schiff base molecules which are crucial in the formation of metal complexes and nanoparticles.
- Methods of Application : The compound is used in the synthesis of Schiff base molecules for the formation of metal nanoparticles.
- Results or Outcomes : The synthesized nanoparticles have applications in various fields like catalysis and electronics.
Merrifield-type Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : It is used in Merrifield-type synthesis to determine free amino acid groups in polymers .
- Methods of Application : The compound is used in a Merrifield-type synthesis method .
- Results or Outcomes : The method allows for the accurate determination of free amino acid groups in polymers .
Histone Demethylase Inhibitor
- Scientific Field : Biochemistry.
- Application Summary : AS-8351 is a histone demethylase inhibitor. It has been used in combination with CHIR99021, A 83-01, BIX01294, SC-1, Y-27632, OAC2, SU 16f, and JNJ-10198409 to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes.
- Methods of Application : The compound is used in combination with other compounds to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes.
- Results or Outcomes : AS-8351 induces reprogramming of human fetal lung fibroblasts into functional cardiomyocytes.
Energy Fuels
- Scientific Field : Energy Chemistry .
- Application Summary : The ESIPT effects can be found in many organic compounds and biological systems. More than 4,000 ESIPT phenomena and applications were investigated in the area of energy fuels .
- Methods of Application : The compound is used in the study of ESIPT phenomena in the area of energy fuels .
- Results or Outcomes : The research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials and biochemical probes .
Nonlinear Optical Materials
- Scientific Field : Materials Science .
- Application Summary : The ESIPT effects can be found in many organic compounds and biological systems. More than 4,000 ESIPT phenomena and applications were investigated in the area of nonlinear optical materials .
- Methods of Application : The compound is used in the study of ESIPT phenomena in the area of nonlinear optical materials .
- Results or Outcomes : The research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials and biochemical probes .
Merrifield-type Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : It is used in Merrifield-type synthesis to determine free amino acid groups in polymers .
- Methods of Application : The compound is used in a Merrifield-type synthesis method .
- Results or Outcomes : The method allows for the accurate determination of free amino acid groups in polymers .
Safety And Hazards
Direcciones Futuras
The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



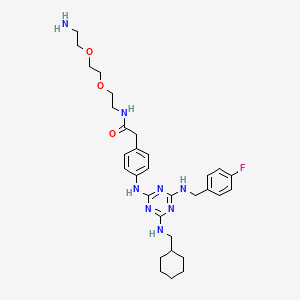
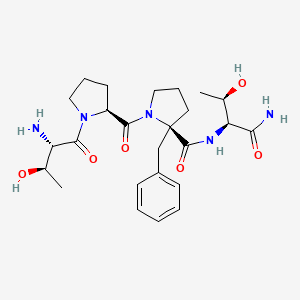
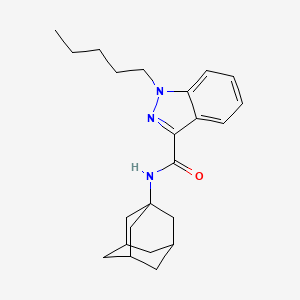
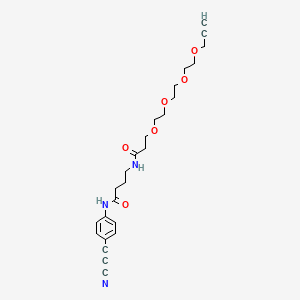
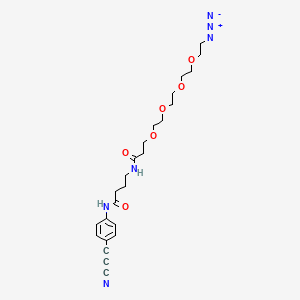
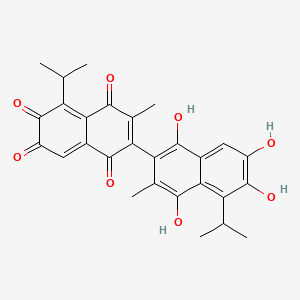
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
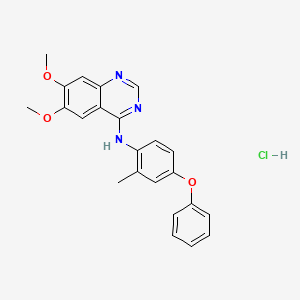
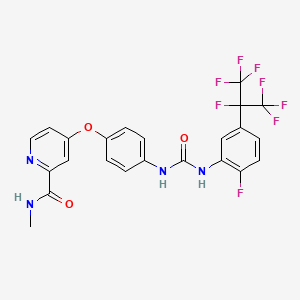
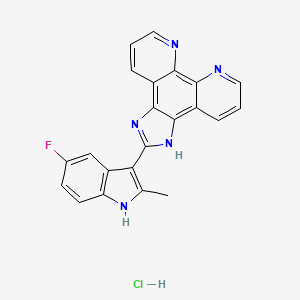

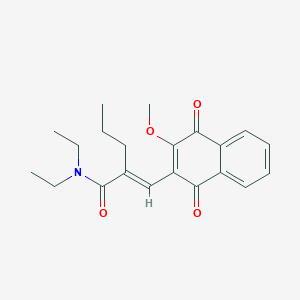
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)